molecular formula C9H14O3 B1296493 Methyl 1-methyl-2-oxocyclohexane-1-carboxylate CAS No. 7500-91-6

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B1296493
CAS No.: 7500-91-6
M. Wt: 170.21 g/mol
InChI Key: XVOWMIBAOJEFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3 It is a cyclic ester, specifically a methyl ester of a substituted cyclohexanone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-oxocyclohexane-1-carboxylate
  • Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate
  • Methyl 2-oxo-1-cycloheptanecarboxylate

Comparison: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, the presence of the methyl group at the 1-position may affect the compound’s steric and electronic properties, leading to differences in reaction outcomes and applications .

Properties

IUPAC Name

methyl 1-methyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOWMIBAOJEFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-91-6
Record name NSC408037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.